methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate
Description
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is a pyran-based heterocyclic compound featuring a 4-oxopyran core substituted at position 3 with an oxymethylbenzoate group and at position 6 with a 3,4-dihydroisoquinolin-2-ylmethyl moiety. Structural analogs in the literature highlight the importance of substituent effects on physicochemical properties and synthetic accessibility.
Properties
IUPAC Name |
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXQHALPXLSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate involves three primary stages:
- Construction of the 4-oxopyran ring with a reactive substituent at position 3.
- Introduction of the oxymethyl benzoate group via etherification.
- Coupling of the 3,4-dihydroisoquinoline moiety to the pyran scaffold.
Each step is optimized to ensure high yield and purity, with analytical validation through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Detailed Preparation Methods
Synthesis of 3-Hydroxy-4-oxopyran-6-carboxylic Acid Derivatives
The pyran-4-one core is synthesized via cyclization of diketone precursors. For example, ethyl 3-hydroxy-4-oxo-4H-pyran-6-carboxylate is prepared by condensing diethyl oxalate with acetylacetone under basic conditions. Key parameters include:
Etherification to Introduce the Oxymethyl Benzoate Group
The hydroxyl group at position 3 of the pyran-4-one undergoes Williamson ether synthesis with methyl 4-(bromomethyl)benzoate (CAS 2417-72-3). This step requires careful control to avoid side reactions:
Procedure :
- Dissolve 3-hydroxy-4-oxopyran-6-carboxylic acid derivative (1 equiv) in anhydrous dimethylformamide (DMF).
- Add potassium carbonate (2.5 equiv) and methyl 4-(bromomethyl)benzoate (1.2 equiv).
- Heat at 80°C for 12 hours under nitrogen.
- Purify via column chromatography (hexane/ethyl acetate, 7:3).
Key Observations :
Coupling of the 3,4-Dihydroisoquinoline Moiety
The 6-position of the pyran ring is functionalized with a 3,4-dihydroisoquinoline group via nucleophilic substitution or reductive amination.
Reductive Amination Approach
- Intermediate : 6-Formyl-4-oxopyran-3-yl oxymethyl benzoate is reacted with 1,2,3,4-tetrahydroisoquinoline.
- Reagent : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer).
- Conditions : Stir at room temperature for 24 hours.
- Yield : 45–50%.
Nucleophilic Substitution Approach
Analytical Characterization
Critical validation steps ensure structural fidelity:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS : m/z 351.41 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉NO₅.
Optimization Challenges and Solutions
Steric Hindrance in Etherification
The bulkiness of the pyran and benzoate groups necessitates prolonged reaction times. Microwave-assisted synthesis (80°C, 30 minutes) improves yields to 75%.
Regioselectivity in Isoquinoline Coupling
Using a bromomethyl intermediate at position 6 ensures selective substitution, avoiding competing reactions at position 2 or 5.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can result in the saturation of double bonds within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to attack by nucleophiles, typically involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic media.
Reduction: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products of these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is utilized in several scientific fields:
Chemistry: : As an intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Potential use in the development of therapeutic agents targeting specific diseases, particularly those involving inflammatory pathways.
Industry: : Used in material science for the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level, such as binding to enzyme active sites or receptors. Its isoquinoline moiety may interact with neurotransmitter receptors or ion channels, while the pyrone ring could be involved in antioxidant activities. The benzoate portion might facilitate lipid solubility and membrane permeability, enhancing the compound's efficacy in biological systems.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyran ring system with derivatives reported in the literature but differs in substituent composition:
Key Observations :
- The target’s isoquinoline group introduces a bulky, aromatic heterocycle absent in analogs like 8b (methoxybenzoyl) and 8c (dichlorobenzoyl). This may alter π-π stacking or hydrogen-bonding interactions.
Comparison :
- Moderate yields (~50%) in 8b /8c suggest challenges in isolating pyran derivatives, possibly due to competing side reactions.
Physical and Chemical Properties
Substituents critically influence melting points and solubility:
Key Insights :
- Electron-withdrawing groups (e.g., Cl in 8c ) increase melting points compared to electron-donating groups (e.g., methoxy in 8b ) due to stronger intermolecular forces.
- The target’s isoquinoline group may result in a melting point intermediate between 8b and 8c, depending on crystal packing efficiency.
- The benzoate ester in the target and compound likely enhances lipophilicity, favoring organic solvents over aqueous media.
Spectroscopic Characterization
NMR data from highlights substituent-dependent shifts:
- 8b : $ ^1H $ NMR signals at δ 2.20 (CH$_3$), 5.10 (pyran H-4), and 7.80 (aromatic H) .
- 8c : Distinct deshielding of aromatic protons due to Cl substituents (δ 7.90–8.10) .
The target’s isoquinoline protons would likely resonate downfield (δ 7.50–8.50), with coupling patterns reflecting its fused bicyclic structure.
Biological Activity
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an isoquinoline moiety and a pyran ring. The molecular formula is , and it has a molecular weight of approximately 370.4 g/mol. The IUPAC name indicates the presence of both benzoate and oxopyran functionalities, which contribute to its biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, similar isoquinoline derivatives have demonstrated inhibitory effects on protein kinases, suggesting potential applications in cancer therapy .
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways that are crucial for cellular homeostasis. Isoquinolines are known for their ability to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens, indicating the potential for developing new antibiotics or antifungal agents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including those related to this compound. For example:
Antimicrobial Activity
The compound's structural components may contribute to its effectiveness against bacteria and fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed in vitro |
| Candida albicans | Moderate antifungal activity reported |
Case Studies
- In Vitro Studies : Various studies have employed in vitro assays to assess the efficacy of this compound against different cancer cell lines. Results indicate a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Animal Models : Preliminary animal studies suggest that administration of this compound may lead to reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the isoquinoline moiety to the pyran-oxo core.
- Esterification to introduce the methyl benzoate group.
Key conditions to optimize include: - Temperature control (e.g., maintaining inert atmospheres to prevent side reactions) .
- Catalyst selection (e.g., acid/base catalysts for esterification) .
- Solvent choice (e.g., ethanol or dichloromethane for solubility and reaction efficiency) .
Purification often employs flash chromatography or HPLC to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability and safety during experimental procedures?
Methodological Answer:
- Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent vapor inhalation .
- Storage: Keep in airtight containers under dry, ventilated conditions. Reseal opened containers immediately to avoid moisture absorption or oxidation .
- Safety protocols: Equip labs with eyewash stations and safety showers. Dispose of contaminated materials per hazardous waste regulations .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold for research-grade material) .
- X-ray crystallography: For unambiguous structural determination, especially when resolving stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic findings for this compound?
Methodological Answer:
- Cross-validation: Compare NMR chemical shifts with predicted values from computational tools (e.g., DFT calculations).
- Dynamic effects: Account for conformational flexibility in solution (NMR) versus rigid crystal structures (X-ray) .
- Redundant synthesis: Replicate the synthesis to rule out batch-specific impurities or isomerization during crystallization .
Q. What strategies are effective for optimizing low-yield steps in the synthesis of this compound?
Methodological Answer:
- Reaction monitoring: Use TLC or in-situ IR spectroscopy to identify incomplete reactions or side products .
- Solvent optimization: Switch to polar aprotic solvents (e.g., DMF) to improve reaction kinetics .
- Catalyst screening: Test palladium-based catalysts or Lewis acids to enhance coupling efficiency .
Example: In analogous syntheses, yield improvements from 22% to 86% were achieved by optimizing stoichiometry and reaction time .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Derivatization: Synthesize analogs with modifications to the isoquinoline or benzoate groups .
- In vitro assays: Test against target enzymes (e.g., kinases) or cellular models to correlate substituent effects with activity .
- Computational docking: Use molecular docking simulations to predict binding affinities to biological targets (e.g., receptors or enzymes) .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
- Crystallization issues: Low solubility or polymorphism may hinder single-crystal growth.
- Solutions:
- Use solvent diffusion methods (e.g., layering hexane over a DCM solution) .
- Anneal crystals at controlled temperatures to improve lattice formation .
- Characterize multiple crystal forms via PXRD to identify stable polymorphs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across different assay systems?
Methodological Answer:
- Assay validation: Confirm consistency in cell lines, buffer conditions, and positive controls .
- Dose-response curves: Compare EC50/IC50 values across assays to identify outliers.
- Metabolic stability: Assess compound degradation in different media (e.g., serum-containing vs. serum-free) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
